N-(1-benzylpiperidin-4-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-17-7-9-20(10-8-17)27-16-21(24-25-27)22(28)23-19-11-13-26(14-12-19)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEINZINDWAOSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. The compound features a unique structure that includes a benzylpiperidine moiety and a 1,2,3-triazole ring, which are known for their diverse biological properties.
- Molecular Formula : C22H25N5O
- Molecular Weight : 375.47 g/mol
- Structural Features : The compound consists of a benzyl group attached to a piperidine ring, linked to a 1,2,3-triazole and a carboxamide functional group.
1. Neuropharmacological Effects
Research indicates that compounds containing the 1,2,3-triazole moiety often exhibit significant neuropharmacological effects. For instance, triazole derivatives have been shown to possess acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of Alzheimer's disease. A study highlighted that various triazole-containing hybrids demonstrated potent inhibition against AChE with IC50 values lower than that of standard drugs like donepezil .
2. Analgesic and Anti-inflammatory Properties
The benzylpiperidine structure is commonly associated with analgesic activity. Compounds similar to this compound have shown promise in pain relief models. For example, derivatives with similar piperidine structures were evaluated for their analgesic effects in animal models, revealing significant pain-relieving properties .
3. Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The incorporation of the triazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, certain triazole hybrids exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymes : The triazole ring may interact with active sites of enzymes such as AChE or other serine hydrolases.
- Receptor Modulation : The piperidine moiety might influence receptor binding and modulation, contributing to analgesic and neuroprotective effects.
Comparison with Similar Compounds
Key Structural Differences :
- Aryl Group Variations : The 4-methylphenyl group in the target compound contrasts with 4-chlorophenyl (ZIPSEY) or 3,4-dimethylphenyl (MKA027), influencing lipophilicity and target selectivity.
- Linker Modifications: Chromenone hybrids (Compound 17) introduce additional hydrogen-bonding sites, enhancing acetylcholinesterase affinity .
- Functional Groups: Amino-substituted triazoles (e.g., 5-amino derivatives) exhibit distinct electronic profiles, affecting antiproliferative potency .
Anticancer Activity
- The target compound’s structural analogs demonstrate varied anticancer mechanisms: 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide shows selectivity against renal cancer (RXF 393 cells, GP = -13.42%) . MKA122 (1-(4-(cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) inhibits MIF tautomerase activity (IC₅₀ = 0.8 µM), a key pathway in cancer apoptosis resistance .
CNS Activity
- Compound 17 (chromenone-triazole hybrid) exhibits potent acetylcholinesterase inhibition (IC₅₀ = 1.80 µM), suggesting utility in Alzheimer’s disease .
- Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide), a clinically approved antiepileptic, shares the triazole-carboxamide core but lacks the piperidine moiety, highlighting the importance of the benzylpiperidinyl group in CNS penetration .
Enzyme Inhibition
- MKA027 inhibits MIF tautomerase activity (IC₅₀ = 2.1 µM), while MKA122 shows improved potency (IC₅₀ = 0.8 µM), attributed to cyclopropylcarbamoyl substitutions enhancing target binding .
Q & A
Q. Key Intermediates :
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
1-Benzylpiperidin-4-amine (synthesized via benzylation of 4-aminopiperidine).
Q. Reference :
How can researchers optimize the yield of this compound when encountering low conversion rates in the final coupling step?
Level : Advanced
Answer :
Low yields in carboxamide coupling often stem from poor activation of the carboxylic acid or steric hindrance. Methodological improvements include:
- Activation Reagents : Replace standard carbodiimides (e.g., EDCI) with uronium salts (HATU, TBTU) to enhance reactivity .
- Solvent Optimization : Use polar aprotic solvents (DMF, DCM) with controlled water content to minimize hydrolysis.
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions, followed by gradual warming to room temperature .
- Purification : Employ gradient column chromatography or recrystallization (e.g., from MeOH/EtOAC) to isolate high-purity product.
Example : In analogous syntheses, yield improvements from 40% to 85% were achieved by switching from EDCI to HATU .
Q. Reference :
What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Level : Basic
Answer :
Q. Reference :
How should discrepancies in pharmacological data between in vitro and in vivo studies for this compound be analytically addressed?
Level : Advanced
Answer :
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological strategies include:
- Metabolite Identification : Use LC-MS/MS to track in vivo degradation products .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazole ring to enhance metabolic stability, as seen in fluorinated analogs .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models using radiolabeled compounds .
Example : For a related carboxamide, replacing a methyl group with trifluoromethyl improved in vivo efficacy by 3-fold .
Q. Reference :
What strategies are recommended for resolving synthetic intermediate instability during preparation?
Level : Advanced
Answer :
Unstable intermediates (e.g., activated esters or azides) require:
- Low-Temperature Handling : Store intermediates at –20°C and react immediately.
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- Alternative Protecting Groups : Replace tert-butyl carbamates with Boc groups for better stability during piperidine functionalization .
- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize degradation.
Case Study : A piperidinyl intermediate degraded within 2 hours at room temperature but remained stable for 24 hours under argon at –20°C .
Q. Reference :
How does the electronic environment of the triazole ring influence the compound’s reactivity in further functionalization reactions?
Level : Advanced
Answer :
The triazole’s electron-deficient nature directs electrophilic substitutions to the 5-position. Key considerations:
- Electron-Withdrawing Effects : The triazole N2 and N3 atoms withdraw electron density, making the 4-position carboxamide susceptible to nucleophilic attack.
- Metal Coordination : The triazole can act as a ligand for Cu(I) or Ru(II), enabling click chemistry or cross-coupling reactions .
- Substituent Effects : Para-methyl groups on the phenyl ring enhance steric bulk, slowing reactions at the triazole 4-position.
Example : Fluorination at the triazole 5-position increased electrophilic reactivity by 50% in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
